(5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a thiazolidinone core, a fluorophenyl group, a furan ring, an indole moiety, and a phenylimino group. The intricate arrangement of these functional groups endows the compound with a range of chemical and biological properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolidinone Core: The initial step involves the condensation of a thioamide with an α-haloketone to form the thiazolidinone ring.
Introduction of the Fluorophenyl and Furan Groups:
Attachment of the Indole Moiety: The indole group is introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Formation of the Phenylimino Group: The final step involves the condensation of the intermediate compound with aniline to form the phenylimino group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and furan moieties, leading to the formation of quinone and furanone derivatives.
Reduction: Reduction reactions can target the imino and thiazolidinone groups, resulting in the formation of amine and thiazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
(5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **5-{[5-(3-chlorophenyl)-2-furyl]methylene}-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one
- **5-{[5-(3-bromophenyl)-2-furyl]methylene}-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one
- **5-{[5-(3-methylphenyl)-2-furyl]methylene}-3-[2-(1H-indol-3-yl)ethyl]-2-(phenylimino)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one lies in the presence of the fluorophenyl group, which can enhance its biological activity and stability compared to its analogs with different substituents.
Properties
Molecular Formula |
C30H22FN3O2S |
---|---|
Molecular Weight |
507.6g/mol |
IUPAC Name |
(5Z)-5-[[5-(3-fluorophenyl)furan-2-yl]methylidene]-3-[2-(1H-indol-3-yl)ethyl]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H22FN3O2S/c31-22-8-6-7-20(17-22)27-14-13-24(36-27)18-28-29(35)34(30(37-28)33-23-9-2-1-3-10-23)16-15-21-19-32-26-12-5-4-11-25(21)26/h1-14,17-19,32H,15-16H2/b28-18-,33-30? |
InChI Key |
WVBJEYCRTQSVEB-KMFRLAEBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)F)/S2)CCC5=CNC6=CC=CC=C65 |
SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)F)S2)CCC5=CNC6=CC=CC=C65 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)F)S2)CCC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
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